5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS: 34314-69-7) is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Its molecular formula is C₁₀H₈N₄O₂, with a molecular weight of 216.20 g/mol and a polar surface area of 74.1 Ų . The structure includes a phenyl substituent at the 5-position, contributing to its planar aromaticity and moderate lipophilicity (XLogP3: 1.4).
Properties
CAS No. |
34314-69-7 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C10H8N4O2/c15-9-7-8(12-13-11-7)10(16)14(9)6-4-2-1-3-5-6/h1-5,7-8H,(H,11,12) |
InChI Key |
QYDOPKVSRXHOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (EDGs) : Methoxy groups increase aromatic ring electron density, affecting reactivity in nucleophilic substitutions.
Molecular Weight and Structural Complexity
The target compound’s low molecular weight (216.20 g/mol ) contrasts with derivatives bearing extended substituents (e.g., C₂₃H₂₀ClN₅O₃ , 449.90 g/mol ). Higher molecular weight correlates with increased structural complexity, which may impact pharmacokinetics (e.g., solubility, membrane permeability). For instance:
- PEG-Azide Derivatives (e.g., ): Incorporation of polyethylene glycol (PEG) chains (e.g., 3,6,9,12-tetraoxatetradecane) significantly enhances hydrophilicity, making these derivatives suitable for aqueous-phase reactions .
Functional Group Impact
- Triazole vs.
- PEG and Azide Functionalization : Derivatives with PEG-azide groups (e.g., ) are tailored for click chemistry applications, enabling bioconjugation to proteins or polymers.
Biological Activity
5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₈H₁₆N₄O₂
- Molecular Weight : 320.3 g/mol
- CAS Number : 1189653-22-2
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate promising antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These findings suggest that the compound could be a lead for developing new anticancer agents targeting TS inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown effectiveness against various bacterial strains.
| Microorganism | MIC (μg/mL) |
|---|---|
| E. coli | 0.21 |
| S. aureus | 0.25 |
The antimicrobial activity is likely due to the ability of the compound to interfere with bacterial cell wall synthesis or function .
Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized triazole derivatives and evaluated their biological activities. The synthesized compounds were tested against multiple cancer cell lines and bacteria:
- Synthesis Method : The compounds were synthesized using a multi-step reaction involving triazole formation.
- Biological Testing : The synthesized derivatives were screened for cytotoxicity using MTT assays and showed varying degrees of activity against the tested cell lines.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between this compound and its biological targets:
- Binding Affinity : The docking studies indicated strong binding interactions with the active sites of thymidylate synthase and bacterial DNA gyrase.
These computational studies support the experimental findings by predicting how effectively the compound can inhibit these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
